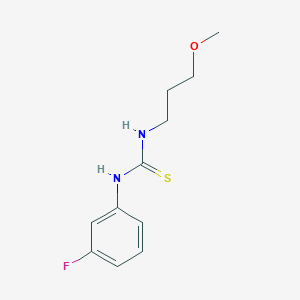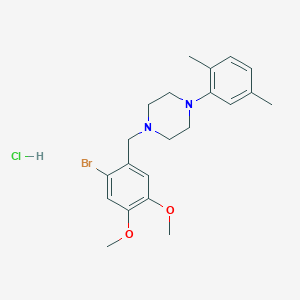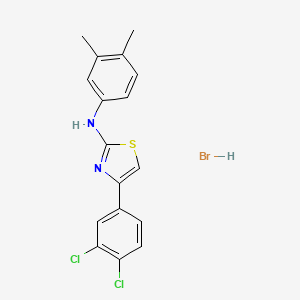
4-(3,4-dichlorophenyl)-N-(3,4-dimethylphenyl)-1,3-thiazol-2-amine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-dichlorophenyl)-N-(3,4-dimethylphenyl)-1,3-thiazol-2-amine hydrobromide, also known as AG490, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound is a potent inhibitor of Janus kinase 2 (JAK2) and has been shown to have significant anti-inflammatory and anti-tumor effects.
Mécanisme D'action
4-(3,4-dichlorophenyl)-N-(3,4-dimethylphenyl)-1,3-thiazol-2-amine hydrobromide exerts its pharmacological effects by inhibiting the activity of JAK2, a tyrosine kinase that plays a critical role in the activation of downstream signaling pathways, including the STAT3 pathway. By inhibiting JAK2, this compound prevents the phosphorylation and activation of STAT3, which is known to promote cell proliferation, survival, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in various experimental models. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy. In addition, this compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, and inhibiting the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3,4-dichlorophenyl)-N-(3,4-dimethylphenyl)-1,3-thiazol-2-amine hydrobromide has several advantages for lab experiments, including its high potency, specificity, and selectivity for JAK2 inhibition. In addition, this compound is relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. However, this compound also has some limitations, including its hydrophobic nature, which may limit its solubility in aqueous solutions and its ability to penetrate cell membranes.
Orientations Futures
There are several future directions for research on 4-(3,4-dichlorophenyl)-N-(3,4-dimethylphenyl)-1,3-thiazol-2-amine hydrobromide, including its potential therapeutic applications in various diseases, such as cancer, inflammation, and autoimmune disorders. In addition, future studies could focus on optimizing the synthesis and formulation of this compound to improve its pharmacokinetic and pharmacodynamic properties. Furthermore, the development of novel JAK2 inhibitors based on the structure of this compound could lead to the discovery of more potent and selective compounds for therapeutic use.
Méthodes De Synthèse
The synthesis of 4-(3,4-dichlorophenyl)-N-(3,4-dimethylphenyl)-1,3-thiazol-2-amine hydrobromide involves the reaction of 3,4-dichloroaniline and 3,4-dimethylaniline with thiosemicarbazide in the presence of acetic acid and hydrobromic acid. The resulting product is then purified by recrystallization to obtain this compound in its hydrobromide salt form.
Applications De Recherche Scientifique
4-(3,4-dichlorophenyl)-N-(3,4-dimethylphenyl)-1,3-thiazol-2-amine hydrobromide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells by blocking the JAK2/STAT3 signaling pathway, which is known to play a critical role in tumor development and progression. In addition, this compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Propriétés
IUPAC Name |
4-(3,4-dichlorophenyl)-N-(3,4-dimethylphenyl)-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2S.BrH/c1-10-3-5-13(7-11(10)2)20-17-21-16(9-22-17)12-4-6-14(18)15(19)8-12;/h3-9H,1-2H3,(H,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUSXFXBTHLOAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)C.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrCl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(benzylamino)sulfonyl]-2,4-dichloro-N-(2-nitrophenyl)benzamide](/img/structure/B5019242.png)
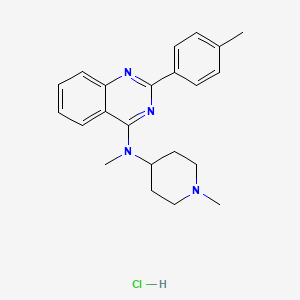
![6-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5019260.png)
![1-(4-methoxyphenyl)-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B5019275.png)
![2-furylmethyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B5019278.png)
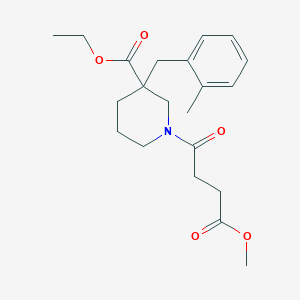

![N-[(5-chloro-2-thienyl)methyl]-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzamide](/img/structure/B5019300.png)


![4-{1-cyano-2-[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]vinyl}benzoic acid](/img/structure/B5019325.png)
![N-butyl-5-[(2-chloro-4-methoxyphenoxy)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5019326.png)
